molecular formula C12H13NO2S2 B2847990 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1351652-11-3

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2847990
CAS RN: 1351652-11-3
M. Wt: 267.36
InChI Key: DTAQXAZRAVMZRO-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are a very important class of heterocyclic compounds that have interesting applications in the field of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide is its potent and selective inhibition of MDM2, which makes it a promising candidate for cancer therapy. However, its limitations include its poor solubility and bioavailability, which may limit its clinical applications.

Future Directions

1. Development of more potent and selective MDM2 inhibitors based on the structure of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide.
2. Investigation of the potential applications of this compound in combination with other anti-cancer agents.
3. Development of new formulations to improve the solubility and bioavailability of this compound.
4. Investigation of the potential applications of this compound in other diseases, such as neurodegenerative disorders.
5. Investigation of the potential role of this compound in regulating the immune system.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction between 2-acetylthiophene and 2-bromoethanol, which results in the formation of 2-(2-hydroxyethyl)thiophene. The second step involves the reaction between 2-(2-hydroxyethyl)thiophene and 3-methylthiophene-2-carboxylic acid, which results in the formation of this compound.

Scientific Research Applications

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of MDM2, leading to the activation of the p53 pathway, which plays a crucial role in inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential applications in other diseases, such as neurodegenerative disorders.

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-8-4-6-17-11(8)9(14)7-13-12(15)10-3-2-5-16-10/h2-6,9,14H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQXAZRAVMZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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